molecular formula C11H13ClN4O B128095 N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-15-1

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

Cat. No.: B128095
CAS No.: 149765-15-1
M. Wt: 252.7 g/mol
InChI Key: HNBVXLCVUIJCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Mechanism of Action

Target of Action

The primary targets of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as an inhibitor to the JAKs . By inhibiting the activity of one or more of the JAK family of enzymes, it interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway can have significant downstream effects, potentially influencing cell division, death, and tumor formation processes .

Pharmacokinetics

It’s worth noting that similar compounds with a common pyrrolo[2,3-d]pyrimidine core have been used in the synthesis of many jak inhibitors .

Result of Action

The compound’s action results in the inhibition of the JAK-STAT signaling pathway . This can potentially influence cell division, death, and tumor formation processes . In the context of tuberculosis treatment, some derivatives of the compound have shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Action Environment

The action environment of the compound can influence its efficacy and stability. It’s worth noting that the compound’s effectiveness can be influenced by factors such as the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key steps involve the preparation of intermediates under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide has several scientific research applications:

    Medicinal Chemistry: It is investigated as a potential kinase inhibitor for the treatment of cancers, such as leukemia and lymphoma, and inflammatory diseases like rheumatoid arthritis.

    Biological Studies: The compound is used in studies to understand kinase signaling pathways and their role in disease progression.

    Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents targeting specific kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide
  • N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide

Uniqueness

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is unique due to its specific structural features, such as the 2,2-dimethylpropionamide moiety, which can enhance its binding affinity and selectivity for certain kinases. This structural uniqueness makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to other kinase inhibitors.

Properties

IUPAC Name

N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-11(2,3)9(17)16-10-14-7(12)6-4-5-13-8(6)15-10/h4-5H,1-3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBVXLCVUIJCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465501
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149765-15-1
Record name N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,2-dimethyl-N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)-propionamide (210 g, 0.90 mol), POCl3 (828 g, 5.40 mol, 503 mL, 6.0 eq), benzyltriethylammonium chloride (411 g, 1.80 mol), N,N-dimethylaniline (220 g, 231 mL, 1.80 mol), and acetonitrile (2.0 L) was heated to reflux for 40-60 min, monitoring with HPLC. The solvent was evaporated on a rotary evaporator, and the residue was carefully (caution: exothermic and corrosive) and slowly added to ice water (16 L). The pH was adjusted to 7 with solid NaOH, and the resulting precipitate was collected by filtration. Drying afforded the title compound (159 g, 70% yield 70%, HPLC purity 100%). tR: 5.37 min. 1H-NMR (DMSO-d6) δ 12.35 (br. s, 1H), 10.06 (br. S, 1H), 7.54 (q, 1H), 6.52 (q, 1H), 1.25 (s, 9H).
Name
Quantity
503 mL
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step One
Quantity
411 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.